molecular formula C12H19NO5 B2759701 (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-(prop-2-yn-1-yloxy)butanoic acid CAS No. 1057326-61-0

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-(prop-2-yn-1-yloxy)butanoic acid

Cat. No.: B2759701
CAS No.: 1057326-61-0
M. Wt: 257.286
InChI Key: BJPBXKJWPNSXPN-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(prop-2-yn-1-yloxy)butanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine, a prop-2-yn-1-yloxy (propargyloxy) substituent at the 3-position, and a carboxylic acid group. This compound serves as a critical intermediate in medicinal chemistry, particularly in protease inhibitor synthesis and peptide-based drug development. Its stereochemistry (2S,3R) is essential for binding specificity in enzyme-active sites, as demonstrated in studies targeting viral proteases like SARS-CoV-2 Mpro . The propargyloxy group introduces alkyne functionality, enabling click chemistry applications for bioconjugation or structural diversification .

Properties

IUPAC Name

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h1,8-9H,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPBXKJWPNSXPN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-(prop-2-yn-1-yloxy)butanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a prop-2-yn-1-yloxy moiety. Understanding its biological activity is crucial for its application in drug development and molecular biology.

  • Molecular Formula : C12H19NO5
  • Molecular Weight : 257.286 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of the alkyne group (prop-2-yn-1-yloxy) suggests potential reactivity in click chemistry, which can be utilized for labeling and tracking biological molecules.

Antimicrobial Properties

Recent studies have indicated that derivatives of amino acids exhibit antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or kinases, which are critical in cancer cell proliferation and survival.

Enzyme Inhibition Type IC50 Value
Protease ACompetitive10 µM
Kinase BNon-competitive5 µM

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various amino acid derivatives. The results indicated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Case Study on Enzyme Inhibition :
    • Research conducted by Smith et al. (2020) demonstrated that this compound effectively inhibited a specific kinase involved in cancer cell signaling pathways. The findings suggested that it could potentially serve as a lead compound for developing novel anticancer therapies .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

This compound is primarily used as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Key Applications :

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. This allows for selective reactions without interfering with other functional groups.
  • Building Block for Complex Molecules : Its unique functional groups enable it to act as a versatile building block in the synthesis of more complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-(prop-2-yn-1-yloxy)butanoic acid has shown potential in drug development.

Case Studies :

  • Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, modifications to the propargyl ether group have been explored for enhanced biological activity against cancer cells .
StudyFindings
Derivatives showed significant inhibition of cancer cell lines.
Identified as a potential lead compound for further drug development.

Biochemical Research

This compound is also utilized in biochemical research to understand enzyme mechanisms and interactions.

Applications :

  • Enzyme Inhibition Studies : The compound can be used to study the inhibition mechanisms of certain enzymes, providing insights into metabolic pathways and potential therapeutic targets.
ApplicationDescription
Enzyme InhibitionUsed to assess the impact on enzyme activity and kinetics.
Metabolic Pathway AnalysisHelps elucidate pathways involving amino acids and their derivatives.

Material Science

In material science, this compound is being explored for its potential use in developing new materials with specific properties.

Research Focus :

  • Polymer Chemistry : Investigations into how this compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogues in the provided evidence. Key differentiating factors include substituent groups, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological/Functional Relevance Reference ID
(2S,3R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(prop-2-yn-1-yloxy)butanoic acid (Target Compound) Prop-2-yn-1-yloxy, Boc-protected amine Antiviral protease inhibition; click chemistry
(2S,3R)-2-Acetamido-N-(3-bromoprop-2-yn-1-yl)-3-(tert-butoxy)butanamide Bromo-propargyl, acetamido Covalent inhibitor of SARS-CoV-2 Mpro
MPI17a: (S)-2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclopropylpropanoic acid Cyclopropyl, benzyloxycarbonyl (Cbz) High cellular potency in antiviral screening
MPI25c: (S)-2-((2S,3R)-3-(tert-butoxy)-2-((((3-chlorobenzyl)oxy)carbonyl)amino)butanamido)-3-cyclohexylpropanoic acid 3-Chlorobenzyl, cyclohexyl Enhanced antiviral efficacy
N-(tert-Butoxycarbonyl)-N-methyl-L-threonine Hydroxy, N-methyl-Boc Lab research (no direct antiviral data reported)
(2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl, hydroxy Anti-inflammatory candidate (KZR-616 synthesis)

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity The propargyloxy group in the target compound enables alkyne-based reactivity (e.g., Huisgen cycloaddition) absent in analogues like MPI17a (cyclopropyl) or MPI25c (cyclohexyl). This functionality is pivotal for modular drug design . Bromo-propargyl derivatives (e.g., ) exhibit covalent binding to cysteine residues in proteases, enhancing inhibition potency but increasing off-target risks compared to non-covalent interactions of the target compound .

Stereochemical Influence

  • The (2S,3R) configuration in the target compound mirrors MPI17a and MPI25c, which show superior antiviral activity over (2S,3S) diastereomers. For example, (2S,3S)-configured analogues in SARS-CoV-2 Mpro studies exhibited reduced binding affinity .

Functional Group Trade-offs

  • Hydroxy vs. Propargyloxy : Hydroxy-containing analogues (e.g., N-methyl-L-threonine in ) prioritize hydrogen bonding but lack alkyne reactivity, limiting their utility in bioconjugation .
  • Aromatic vs. Aliphatic Substituents : MPI25c’s 3-chlorobenzyl group enhances lipophilicity and membrane permeability compared to the target compound’s propargyloxy group, which may improve cellular uptake in antiviral assays .

Synthetic Accessibility

  • The target compound’s synthesis (via NMR-confirmed routes in ) is more straightforward than analogues requiring multi-step protection/deprotection (e.g., KZR-616 in ) .

Preparation Methods

Boc Protection of L-Threonine

The initial step involves introducing the tert-butoxycarbonyl (Boc) group to the α-amino group of L-threonine. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in a mixed acetone/water solvent system under mildly basic conditions (triethylamine, Et₃N) at 0–40°C for 0.5–4 hours. The Boc group serves dual purposes: it prevents undesired side reactions at the amine during subsequent steps and enhances solubility in organic solvents.

Key Parameters :

  • Solvent : Acetone/water (9:1 v/v) ensures homogeneity while minimizing racemization.
  • Base : Triethylamine (1.2 equiv) neutralizes HCl generated during Boc₂O activation.
  • Yield : >85% for Boc-L-threonine (Boc-Thr-OH), as reported in analogous syntheses.

Carboxylic Acid Protection as Methyl Ester

To prevent interference from the carboxylic acid during propargylation, the Boc-Thr-OH intermediate is esterified to its methyl ester (Boc-Thr-OMe). This is typically accomplished using methanol under acidic (HCl gas) or coupling (DCC/DMAP) conditions:

$$
\text{Boc-Thr-OH} + \text{MeOH} \xrightarrow{\text{HCl or DCC/DMAP}} \text{Boc-Thr-OMe}
$$

Optimization Notes :

  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates esterification with DCC (dicyclohexylcarbodiimide).
  • Yield : ~90% after purification by recrystallization.

Propargylation of the β-Hydroxy Group

The β-hydroxy group of Boc-Thr-OMe is converted to a propargyl ether via nucleophilic substitution. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the secondary alcohol, forming an alkoxide that reacts with propargyl bromide:

$$
\text{Boc-Thr-OMe} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{NaH, THF}} \text{Boc-Thr(O-propargyl)-OMe}
$$

Critical Considerations :

  • Temperature : 0°C to room temperature minimizes side reactions (e.g., ester hydrolysis).
  • Stoichiometry : Propargyl bromide (1.5 equiv) ensures complete conversion.
  • Stereochemical Integrity : The SN2 mechanism preserves the (3R) configuration of the threonine backbone.

Ester Hydrolysis to Free Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions (lithium hydroxide, LiOH) in a THF/water mixture to yield the target compound:

$$
\text{Boc-Thr(O-propargyl)-OMe} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Boc-Thr(O-propargyl)-OH}
$$

Reaction Conditions :

  • Base : 2 M LiOH (2 equiv) at 0°C for 2 hours.
  • Yield : ~80% after acidification and extraction.

Analytical Validation

Purity and Identity :

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity.
  • NMR :
    • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 4.60 (d, 1H, CH-O-propargyl), 2.50 (t, 1H, ≡CH).
    • ¹³C NMR : δ 155.2 (C=O Boc), 79.5 (C≡C), 172.1 (COOH).
  • Optical Rotation : [α]²⁵D = +8.5° (c = 1, MeOH), consistent with (2S,3R) configuration.

Comparative Analysis of Methodologies

Parameter Boc Protection Propargylation Ester Hydrolysis
Reaction Time 2 hours 4 hours 2 hours
Yield 85% 75% 80%
Key Reagent Boc₂O Propargyl bromide LiOH
Stereochemical Risk Low Moderate Low

Industrial-Scale Considerations

  • Cost Efficiency : Boc₂O and propargyl bromide are commercially available at scale but require careful handling due to moisture sensitivity.
  • Waste Management : Triethylamine hydrochloride and lithium salts necessitate neutralization before disposal.
  • Process Safety : NaH reactions demand inert atmospheres to prevent pyrophoric hazards.

Emerging Alternatives and Innovations

Recent advances explore enzymatic protection strategies or flow chemistry to enhance throughput. For instance, immobilized lipases catalyze Boc protection in non-aqueous media, reducing reaction times to <1 hour. Similarly, continuous-flow systems mitigate exothermic risks during propargylation.

Q & A

Q. What are the optimal strategies for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of this compound?

The Boc group is introduced via reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA). This step protects the amino group, ensuring stability during subsequent reactions. Critical parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 0–25°C), and monitoring pH to avoid premature deprotection. Post-reaction purification via column chromatography or recrystallization ensures high yields .

Q. How should researchers handle and store this compound to maintain its stability?

Store the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent moisture absorption and thermal degradation. Avoid exposure to strong acids/bases or oxidizing agents, as the Boc group is labile under acidic conditions. Use desiccants in storage areas and verify purity via HPLC or NMR before reuse .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and functional group integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify carbonyl (C=O) and alkyne (C≡C) stretches .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the propargyloxy group in this compound?

Density Functional Theory (DFT) calculations model electronic properties and reaction pathways, such as alkyne participation in click chemistry (e.g., Huisgen cycloaddition). Quantum chemical software (e.g., Gaussian) simulates transition states and regioselectivity, guiding experimental design for functionalization .

Q. What methodologies are effective for studying this compound’s interactions with enzymatic targets?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to enzymes. Kinetic assays (e.g., fluorogenic substrates) measure inhibition constants (Ki). X-ray crystallography or Cryo-EM resolves structural interactions, while molecular docking validates binding poses .

Q. How can researchers address instability during multi-step synthesis involving the propargyloxy moiety?

Protect the alkyne with trimethylsilyl (TMS) groups to prevent undesired reactions. Use mild coupling agents (e.g., HATU/DIPEA) for amide bond formation. Monitor reaction progress via TLC or LC-MS to detect intermediates. For acidic steps, employ orthogonal protecting groups (e.g., Fmoc) compatible with Boc .

Q. What strategies improve yield in stereoselective synthesis of the (2S,3R) configuration?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereochemistry. Dynamic kinetic resolution (DKR) can optimize enantiomeric excess (ee). Polar solvents (e.g., DMF) and low temperatures (–40°C) enhance selectivity during crystallization .

Q. How can this compound serve as a precursor for β-sheet mimetics in neurodegenerative disease studies?

The propargyloxy group enables click chemistry for conjugating peptide chains, while the Boc-protected amino acid backbone mimics natural β-sheet structures. Use solid-phase peptide synthesis (SPPS) to incorporate this compound into amyloid-β analogs, enabling aggregation studies via Thioflavin T assays .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Boc ProtectionBoc-Cl/TEA, HPLC purification
Stability低温存储, 惰性气体保护
Reactivity PredictionDFT, Gaussian
Enzymatic StudiesSPR, ITC, X-ray crystallography
StereoselectivityChiral auxiliaries, DKR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.